molecular formula C14H18BClO3 B6301446 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester CAS No. 2121513-75-3

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester

Cat. No.: B6301446
CAS No.: 2121513-75-3
M. Wt: 280.56 g/mol
InChI Key: BHBVRNAYJYVEDM-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-75-3 . It has a molecular weight of 280.56 and its IUPAC name is 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 .


Chemical Reactions Analysis

The compound has been used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.56 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Organic Compounds : Arylboronic esters, including the pinacol ester derivatives, are frequently used in organic synthesis. They are crucial in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds (Shoji et al., 2017).

  • Phosphorescent Properties : Interestingly, some simple arylboronic esters exhibit phosphorescence at room temperature. This unique property challenges the conventional understanding of phosphorescent organic molecules, which are generally thought to require heavy atoms or carbonyl groups (Shoji et al., 2017).

  • Polymer Synthesis : Arylboronic acid esters are integral in synthesizing poly(ester-amide)s, which have potential as hydrogen peroxide-responsive delivery vehicles. This showcases their role in developing responsive and functional materials (Cui et al., 2017).

  • Boron Chemistry Research : The study of boronic esters extends to exploring their solubility in organic solvents, which is crucial for their application in various chemical reactions and processes (Leszczyński et al., 2020).

  • Chemical Analysis and Detection : Boronic esters are also studied in the context of analytical chemistry. For example, the determination of methylboronic acid in certain formulations involves the use of pinacol boronate esters in a gas chromatographic method (Both et al., 1991).

  • Stability and Hydrolysis : The stability of phenylboronic pinacol esters, including their susceptibility to hydrolysis at physiological pH, is a subject of research. This is especially relevant for their potential use in pharmacological applications (Achilli et al., 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by these factors .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . The compound’s role in this reaction contributes to its utility as a reagent in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . As mentioned, the rate of hydrolysis is considerably accelerated at physiological pH . Additionally, the compound is stored at a temperature of 2-8°C, suggesting that temperature could also influence its stability .

Properties

IUPAC Name

2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVRNAYJYVEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134355
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-75-3
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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